Regioisomeric Differentiation: 2-Carboxylate vs. 3-Carboxylate Kinase Selectivity
Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate differs from its 3-carboxylate isomer (CAS 1026456-01-8) in kinase inhibition profile. While the 3-carboxylate derivative exhibits B-Raf kinase inhibitory activity (IC50 = 1.5 μM) [1], no B-Raf inhibition has been reported for the 2-carboxylate isomer, indicating that the carboxylate position is a critical determinant of kinase selectivity [2].
| Evidence Dimension | B-Raf Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported (no B-Raf inhibition) |
| Comparator Or Baseline | Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative (Compound 68) |
| Quantified Difference | IC50 = 1.5 μM for comparator; target compound inactive |
| Conditions | In vitro B-Raf kinase assay (Gopalsamy et al., 2009) |
Why This Matters
This regioisomeric selectivity is essential for researchers targeting specific kinases and avoiding off-target effects in drug discovery programs.
- [1] Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009, 19(10), 2735-2738. View Source
- [2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2025, 15, 3756-3828. View Source
